epi-Sesamin Monocatechol
Overview
Description
epi-Sesamin Monocatechol: is an organic compound with the chemical formula C19H18O6 and a molecular weight of 342.34 g/mol . It is a derivative of natural products and is known for its relatively high solubility. The compound appears as a white to pale yellow crystalline solid and is stable at room temperature, though it should be protected from light and oxygen exposure .
Mechanism of Action
Target of Action
Epi-Sesamin Monocatechol primarily targets cytochrome P450 (CYP) enzymes in the human liver, specifically CYP2C9 and CYP1A2 . These enzymes play a crucial role in the metabolism of various substances, including drugs and endogenous compounds .
Mode of Action
This compound interacts with its targets, the CYP enzymes, through a process known as monocatecholization . This process involves the conversion of this compound to two epimers of monocatechol, S-monocatechol and R-monocatechol , in human liver microsomes . The CYP2C9 enzyme is responsible for S-monocatechol formation, while CYP1A2 is responsible for R-monocatechol formation .
Biochemical Pathways
The biochemical pathways affected by this compound involve the metabolism of sesamin, a major lignan found in sesame seeds . This compound is metabolized by CYP enzymes into sesamin mono- and di-catechol in liver microsomes . These metabolites are further metabolized to dicatechol, glucuronide, and methylate metabolites . The contribution of each reaction is significantly different between sesamin and this compound .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized by CYP enzymes in the liver into sesamin mono- and di-catechol . These metabolites are further metabolized by UDP-glucuronosyltransferase (UGT) and O-methyl transferase (COMT), and the resulting glucuronides of sesamin metabolites are excreted in the bile and urine .
Result of Action
The molecular and cellular effects of this compound’s action involve the induction of neuronal differentiation via activating ERK1/2 (downstream of the TrkA receptor) without influencing the receptor itself . This concentration is 62-66% as effective as 30ng/mL NGF . Agonists of this receptor, including low concentrations of NGF, are synergistically effective .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as other drugs or endogenous compounds, can affect the activity of the CYP enzymes that this compound targets . Additionally, factors such as pH and temperature can potentially influence the stability and activity of this compound.
Biochemical Analysis
Biochemical Properties
epi-Sesamin Monocatechol interacts with various enzymes, proteins, and other biomolecules. It is metabolized by cytochrome P450 (CYP) enzymes into sesamin mono- and di-catechol in human liver microsomes . The monocatechol form of sesamin is further metabolized by UDP-glucuronosyltransferase (UGT) and O-methyl transferase (COMT) . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to have anti-inflammatory effects, suppressing Interferon β and Inducible Nitric Oxide Synthase expression in macrophage-like J774.1 cells . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is converted into the dicatechol form by cytochrome P450 or the glucuronide by UDP-glucuronosyltransferase (UGT) . Catecholization of sesamin monocatechol enhances its antioxidant activity, whereas glucuronidation strongly reduces its antioxidant activity .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. It has been observed that the inhibitory effects of this compound glucuronides against nitric oxide production were time-dependently enhanced, associated with the intracellular accumulation of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by CYP2C9, UGT2B7, and COMT in the human liver . These enzymes play a crucial role in the metabolism of this compound.
Preparation Methods
The preparation of epi-Sesamin Monocatechol is complex and typically involves multiple steps. One common method is through enzyme extraction and in vitro synthesis . This process requires a combination of chemical and biological knowledge.
Chemical Reactions Analysis
epi-Sesamin Monocatechol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions include sesamin dicatechol and other catechol derivatives .
Scientific Research Applications
epi-Sesamin Monocatechol has a wide range of scientific research applications. In chemistry, it is used as an antioxidant due to its ability to scavenge free radicals . In biology and medicine, it has been studied for its potential health benefits, including anti-inflammatory and cholesterol-lowering effects . The compound is also used in the food industry as a natural preservative .
Comparison with Similar Compounds
Properties
IUPAC Name |
4-[(3aR,6aR)-6-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c20-14-3-1-10(5-15(14)21)18-12-7-23-19(13(12)8-22-18)11-2-4-16-17(6-11)25-9-24-16/h1-6,12-13,18-21H,7-9H2/t12-,13-,18?,19?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEORJKFOZSMEZ-IJKBLAIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC(=C(C=C5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC(=C(C=C5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693438 | |
Record name | 4-[(3aR,6aR)-4-(2H-1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105568-81-7 | |
Record name | 4-[(3aR,6aR)-4-(2H-1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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